molecular formula C9H13F3N2O3 B2372242 methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate CAS No. 2287300-04-1

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate

Cat. No.: B2372242
CAS No.: 2287300-04-1
M. Wt: 254.209
InChI Key: FYFIANXKRAADBT-UHFFFAOYSA-N
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Description

The compound methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate is a fluorinated organic molecule with a complex structure It contains multiple functional groups, including fluorine atoms, a carbamate group, and a cyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the cyclic structure followed by the introduction of the fluorine atoms and the carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and carbamate group play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate: can be compared with other fluorinated organic compounds:

    Similar Compounds: Examples include fluorinated carbamates and cyclic fluorinated compounds.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications are likely to uncover even more uses for this intriguing molecule.

Properties

IUPAC Name

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-6(4-13-3-5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIANXKRAADBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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